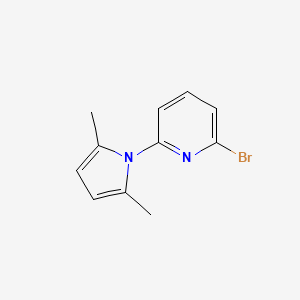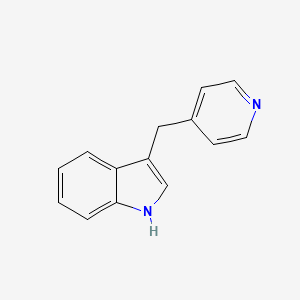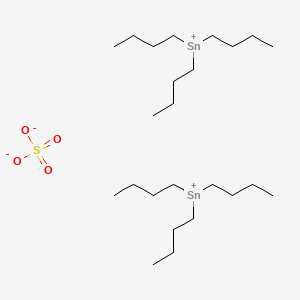
Bis(Tri-n-Butyltin) Sulfate
Vue d'ensemble
Description
Bis(Tri-n-Butyltin) Sulfate is a chemical compound with the molecular formula C24H54O4SSn2 . It is used in various applications, including as a reagent in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of Bis(Tri-n-Butyltin) Sulfate consists of three butyl groups covalently bonded to a tin(IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .Chemical Reactions Analysis
While specific chemical reactions involving Bis(Tri-n-Butyltin) Sulfate are not detailed in the retrieved sources, organotin compounds like this are known to be involved in various chemical reactions, including tin-carbon bond formation, desulfurization, and deoxygenation .Applications De Recherche Scientifique
Mössbauer Spectroscopy
Bis(Tri-n-Butyltin) Sulfate has been studied using Mössbauer Spectroscopy to understand its intermolecular interactions in the solid state . This technique allows scientists to determine the Mössbauer parameters of the compound, which are crucial for elucidating the structure and behavior of the tin atoms within the molecule. The studies have provided insights into the recoil-free fraction of the compound and the mean square displacement of the tin atom, suggesting a non-polymeric structure for this compound .
Synthesis of Organosulfates
The compound serves as a precursor in the synthesis of organosulfates . Organosulfates are important in biology, playing roles in xenobiotic metabolism and signaling in disease states. The development of tributylstannanylium sulfate as a high-yielding route to organosulfates has been reported, with optimized reaction conditions for a diverse range of alcohols, including natural products and amino acids .
Electrochemical Energy Storage and Conversion
While not directly related to Bis(Tri-n-Butyltin) Sulfate, the synthesis and applications of materials like tungsten disulfide in electrochemical energy storage and conversion can be analogous to potential applications of organotin compounds . These materials are used in the construction of environmentally benign energy storage and conversion devices, and Bis(Tri-n-Butyltin) Sulfate could potentially be used in similar applications due to its chemical properties.
Photocatalysis
Research into tannin-derived hybrid materials has suggested possible applications for organotin compounds like Bis(Tri-n-Butyltin) Sulfate in photocatalysis . These materials are increasingly being studied for their ability to facilitate molecular interactions and protein ligand binding, which is a key area of interest in drug discovery.
Biomedical Applications
The compound’s derivatives could be explored for biomedical applications , particularly in the development of drug molecules containing organosulfates . These include anticoagulants, beta-lactamase inhibitors, treatments for varicose veins, and analgesics, where the organosulfate groups play a critical role.
Stimuli-Responsive Materials
Another emerging field for the application of Bis(Tri-n-Butyltin) Sulfate is in the creation of stimuli-responsive materials . These materials can change their properties in response to external stimuli, making them useful in various smart material applications.
Solid-State Chemistry
The compound’s role in solid-state chemistry, particularly in understanding the intermolecular interactions of organotin species, is significant . This knowledge is essential for designing materials with specific properties and behaviors.
Chemical Synthesis
Lastly, Bis(Tri-n-Butyltin) Sulfate is used in chemical synthesis as a reagent for introducing sulfate groups into target molecules . This process is crucial for the synthesis of complex molecules, especially those with poor solubility in organic solvents.
Safety and Hazards
Mécanisme D'action
Target of Action
Organotin compounds like bis(tri-n-butyltin) sulfate are known to interact with various biological molecules and systems .
Mode of Action
Organotin compounds are known for their diverse biological activities, which can range from antimicrobial to antitumor effects . The specific interactions of Bis(Tri-n-Butyltin) Sulfate with its targets, and the resulting changes, remain to be elucidated.
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
Organotin compounds are known to have diverse biological effects, potentially causing changes at both the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(Tri-n-Butyltin) Sulfate. These factors can include pH, temperature, presence of other chemicals, and specific characteristics of the biological system in which the compound is acting .
Propriétés
IUPAC Name |
tributylstannanylium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUJTDDAPFGMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O4SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(Tri-n-Butyltin) Sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



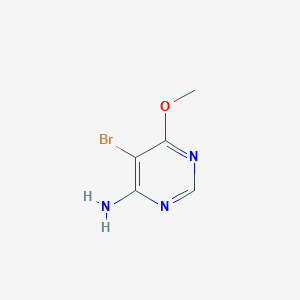




![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)


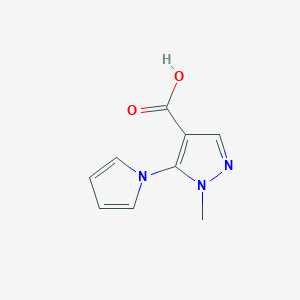
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
